molecular formula C8H9ClN2O2 B2546665 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride CAS No. 2375259-96-2

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2546665
CAS No.: 2375259-96-2
M. Wt: 200.62
InChI Key: LXWJGCRYFRNICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Pyrrolopyridines

The development of pyrrolopyridine chemistry traces back over a century, with these heterocyclic compounds gaining prominence due to their unique structural features and diverse pharmacological properties. Historical investigations have revealed that pyrrolopyridines, also termed azaindoles or azaizoindoles depending on nitrogen atom arrangement, emerged as significant scaffolds in natural product chemistry through their presence in various alkaloids. The earliest recognition of pyrrolopyridine significance came through the isolation of camptotheca alkaloid from the Camptotheca acuminata tree, which demonstrated topoisomerase I inhibitory activity and found application in cancer treatment.

Research developments throughout the twentieth century established pyrrolopyridines as important pharmacophores, with systematic studies revealing their presence in numerous bioactive natural products including pumiloside and deoxypumiloside from Ophiorrhiza pumila, variolin B and deoxyvariolin B from antarctic sponge Kirkpatrickia variolosa, and the antiviral alkaloid mappicin from Mappia foetida. These discoveries provided the foundation for understanding the therapeutic potential of pyrrolopyridine derivatives and established the groundwork for synthetic chemistry approaches to these heterocyclic systems.

The evolution of pyrrolopyridine chemistry accelerated significantly in recent decades, with pharmaceutical companies recognizing their potential as kinase inhibitors due to structural similarity with adenosine triphosphate molecules. Contemporary research has demonstrated that well-designed pyrrolopyridine analogues can successfully act as kinase inhibitors for treatment of cancer and other diseases, with vemurafenib representing the most successful pyrrolopyridine derivative currently used in melanoma treatment.

Structural Classification of Pyrrolopyridine Isomers

Pyrrolopyridines exist in six distinct isomeric forms, each characterized by different fusion patterns between the five-membered pyrrole ring and the six-membered pyridine ring. These structural variations result in significantly different chemical and biological properties, making the classification of isomers crucial for understanding structure-activity relationships.

Table 1: Structural Classification of Pyrrolopyridine Isomers

Isomer Type Systematic Name Ring Fusion Pattern Nitrogen Position Biological Significance
Type 1 Pyrrolo[1,2-a]pyridine 1,2-fusion N-1 pyrrole, N-1 pyridine Limited pharmaceutical applications
Type 2 Pyrrolo[2,1-b]pyridine 2,1-fusion N-1 pyrrole, N-1 pyridine Moderate biological activity
Type 3 Pyrrolo[2,3-b]pyridine 2,3-fusion N-1 pyrrole, N-1 pyridine High pharmaceutical relevance
Type 4 Pyrrolo[3,2-b]pyridine 3,2-fusion N-1 pyrrole, N-1 pyridine Kinase inhibitory activity
Type 5 Pyrrolo[3,4-b]pyridine 3,4-fusion N-1 pyrrole, N-1 pyridine Moderate activity
Type 6 Pyrrolo[3,4-c]pyridine 3,4-fusion N-1 pyrrole, N-1 pyridine Extensive biological studies

The pyrrolo[2,3-b]pyridine isomer, which forms the core structure of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride, represents one of the most pharmaceutically relevant isomeric forms. This particular isomer demonstrates exceptional versatility in chemical modifications and exhibits significant biological activity profiles that have attracted extensive research attention.

Research investigations have established that the pyrrolo[3,4-c]pyridine isomer has received the most comprehensive biological evaluation, with studies demonstrating analgesic and sedative properties, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities. Comparatively, the pyrrolo[2,3-b]pyridine isomer has shown particular promise in kinase inhibition applications, with derivatives serving as fibroblast growth factor receptor inhibitors and other therapeutic targets.

Significance of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine Scaffold in Heterocyclic Chemistry

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold represents a partially saturated variant of the pyrrolopyridine system, characterized by saturation of the pyrrole ring at positions 2 and 3. This structural modification introduces significant changes in chemical reactivity and biological activity compared to the fully aromatic pyrrolopyridine systems, making it a valuable scaffold for medicinal chemistry applications.

Chemical significance of this scaffold emerges from its enhanced conformational flexibility compared to fully aromatic pyrrolopyridines, allowing for improved binding interactions with biological targets. The saturation of the pyrrole ring creates a more three-dimensional structure that can better accommodate the binding pockets of various enzymes and receptors, particularly protein kinases where spatial complementarity is crucial for inhibitory activity.

Table 2: Molecular Properties of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives

Property Base Scaffold 4-Carboxylic Acid Hydrochloride Salt
Molecular Formula C₇H₈N₂ C₈H₈N₂O₂ C₈H₉ClN₂O₂
Molecular Weight 120.15 g/mol 164.16 g/mol 200.62 g/mol
Solubility Profile Moderate Enhanced Significantly Enhanced
Stability Good Excellent Excellent
Synthetic Accessibility High High Very High

Research has demonstrated that the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold exhibits particular utility in the development of fibroblast growth factor receptor inhibitors, with compounds based on this framework showing potent inhibitory activity against fibroblast growth factor receptor subtypes. Studies have revealed that this scaffold can accommodate various substituents at different positions, enabling systematic structure-activity relationship investigations that have led to the development of highly selective and potent inhibitors.

The heterocyclic chemistry significance of this scaffold extends to its synthetic accessibility through multiple synthetic routes, including cyclization reactions from appropriately substituted precursors and direct functionalization approaches. These synthetic pathways provide researchers with flexible access to diverse derivatives, facilitating comprehensive exploration of chemical space around this privileged scaffold.

Position-Specific Functionalization at C-4: Carboxylic Acid Derivatives

Position-4 functionalization of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold represents a strategic approach for introducing carboxylic acid functionality that significantly impacts both chemical properties and biological activity profiles. The carboxylic acid group at this position provides multiple advantages including enhanced water solubility, opportunities for salt formation, and potential for further chemical derivatization through ester and amide bond formation.

Chemical analysis reveals that 4-carboxylic acid derivatives of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold can be synthesized through various methodologies, including direct carboxylation reactions and cyclization approaches using carboxylic acid-containing precursors. The strategic placement of the carboxylic acid functionality at position 4 allows for optimal spatial orientation for hydrogen bonding interactions with biological targets while maintaining the core heterocyclic framework integrity.

Table 3: Synthesis Methods for 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

Method Starting Materials Reaction Conditions Yield Range Advantages
Cyclization 5-amino-3-cyanopyrroles + carbonyl compounds Controlled temperature/pH 65-80% High selectivity
Direct Carboxylation 2,3-dihydro-pyrrolo[2,3-b]pyridine Carboxylation reagents 50-70% Simple procedure
Multi-step Synthesis Pyridine precursors Multiple stages 40-60% High purity
One-pot Approach Three-component reaction Optimized conditions 70-85% Efficiency

The hydrochloride salt formation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid provides additional benefits including improved crystallinity, enhanced stability, and increased water solubility compared to the free acid form. Research indicates that the hydrochloride salt maintains the biological activity profile of the parent carboxylic acid while offering superior handling characteristics and formulation advantages for pharmaceutical applications.

Position-4 carboxylic acid derivatives have demonstrated particular significance in structure-activity relationship studies, where systematic modifications around this core structure have revealed optimal substitution patterns for various biological targets. Investigations have shown that the carboxylic acid functionality can engage in crucial hydrogen bonding interactions with amino acid residues in enzyme active sites, contributing to the high binding affinity observed for many derivatives in this chemical class.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWJGCRYFRNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Hydrochloric Acid-Mediated Salt Formation

A foundational approach involves the cyclization of ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate under reflux with concentrated hydrochloric acid. This method achieves quantitative conversion to the dihydrochloride salt after 15 hours, followed by crystallization in acetone. While this protocol specifically targets the [3,4-c] isomer, analogous strategies may apply to the [2,3-b] system by adjusting precursor geometry.

Key Reaction Parameters :

  • Reagents : Concentrated HCl (37%), acetone
  • Conditions : Reflux at 110°C for 15 hours
  • Yield : 100% (crystalline product)
  • Purification : Evaporation and acetone recrystallization

Coupling Reactions with Heterocyclic Amines

Aryl coupling methodologies demonstrate moderate success. For example, N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine reacts with 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in dimethylformamide (DMF) at 110°C using diisopropylethylamine (DIPEA) as a base. Although yields are low (10%), this highlights the challenges of steric hindrance in pyrrolopyridine systems.

Optimization Insights :

  • Solvent : DMF enhances solubility but may promote side reactions
  • Base : DIPEA (3 equiv.) mitigates HCl liberation during coupling
  • Purification : Gradient chromatography (0–20% MeOH/DCM)

Boc-Protection Strategies for Intermediate Stabilization

Protecting the pyrrolopyridine nitrogen with tert-butoxycarbonyl (Boc) groups improves handling. Treatment of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) yields the Boc-protected derivative in 78% yield after silica gel chromatography. This method’s efficiency suggests adaptability to [2,3-b] analogs by modifying starting materials.

Protocol Details :

  • Molar Ratios : 1:1.05 (amine:Boc₂O)
  • Base : TEA (2.1 equiv.) neutralizes HCl byproducts
  • Chromatography : Petroleum ether/ethyl acetate (1:1)

Triphosgene-Mediated Carbamate Formation

Triphosgene serves as a coupling agent in synthesizing urethane-linked derivatives. A solution of tert-butyl (1S)-1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate reacts with 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride using triphosgene and TEA, achieving 50% yield after column purification. This method’s scalability is limited by triphosgene’s moisture sensitivity.

Critical Observations :

  • Temperature : 50°C for 1 hour minimizes decomposition
  • Workup : Brine washes remove excess TEA·HCl
  • Purification : DCM/MeOH gradients (100:1 to 30:1)

Reverse-Phase HPLC for Final Product Purification

Low-yielding reactions (10–21%) benefit from reverse-phase HPLC, particularly for polar intermediates. For instance, a DMF reaction mixture containing 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride and N,N′-disuccinimidyl carbonate is purified via preparative HPLC, yielding 13–21% of the target compound. This underscores the necessity of high-resolution techniques for structurally complex molecules.

HPLC Parameters :

  • Mobile Phase : Acetonitrile/water with 0.1% TFA
  • Column : C18, 5 µm, 150 × 21.2 mm
  • Detection : UV at 254 nm

Acidic Hydrolysis for Carboxylic Acid Liberation

While direct synthesis data for the 4-carboxylic acid derivative is scarce, analogous protocols suggest ester hydrolysis under acidic conditions. For example, ethyl pyrrolopyridine carboxylates are treated with aqueous HCl under reflux to generate carboxylic acids. Applying this to ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate would likely yield the target acid, followed by HCl salt precipitation.

Hypothetical Pathway :

  • Ester Hydrolysis : 6M HCl, reflux, 12 hours
  • Salt Formation : pH adjustment to 2–3 with concentrated HCl
  • Isolation : Filtration and drying under vacuum

Chemical Reactions Analysis

Substitution Reactions

The pyrrolo[2,3-b]pyridine core undergoes electrophilic and nucleophilic substitutions, particularly at positions 3, 5, and 7. The hydrochloride salt enhances solubility in polar solvents, facilitating reactions under acidic conditions.

Key Examples:

  • Azide Substitution :
    Sodium azide reacts with brominated derivatives in DMF at 100°C to form 5-azido analogs, intermediates for click chemistry .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives (e.g., bromo or iodo substituents).

Suzuki-Miyaura Coupling:

5-Bromo derivatives react with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane/water (2.5:1), yielding biaryl products (Yield: 70–85%) .

text
Catalyst: Pd(dppf)Cl₂ (0.05 equiv) Base: KOAc (3 equiv) Temperature: 80°C, 8 h

Buchwald-Hartwig Amination:

Brominated analogs couple with primary amines (e.g., aniline) using Pd₂(dba)₃ and Xantphos, forming C–N bonds at the 5-position .

Cyclization and Ring Expansion

The carboxylic acid group enables condensation with nucleophiles to form fused heterocycles.

Pyrimidine Formation:

Reaction with urea or thiourea in acetic acid/HCl yields pyrrolo[2,3-d]pyrimidine derivatives (Yield: 75–90%) .

text
Conditions: AcOH, conc. HCl (5 drops), reflux, 4 h Product: 4-Amino-6-methyl-1,2-diphenyl-1H-pyrrolo[2,3-d]pyrimidine

Gould-Jacobs Reaction:

Diethyl 2-(ethoxymethylene)malonate reacts with the amine group of the pyrrolo[2,3-b]pyridine under microwave irradiation (180°C, 3 h) to form 4-chloropyridines .

Esterification:

The carboxylic acid reacts with methanol/H₂SO₄ to form methyl esters, useful for further derivatization (Yield: 80–95%) .

Amide Formation:

Coupling with amines (e.g., benzylamine) using EDCI/HOBt in DMF produces amides, critical for drug discovery (Yield: 65–78%) .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous NaOH to form the free base, which undergoes deprotonation at the pyrrole NH (pKa ≈ 4.2) . This property is exploited in ion-exchange chromatography for purification .

Key Research Findings

  • FGFR Inhibition : Derivatives of this scaffold exhibit FGFR1–3 inhibition (IC₅₀ = 7–25 nM), with 4h (R = 3,5-dimethoxyphenyl) showing potent antitumor activity .

  • Solubility : The hydrochloride salt improves aqueous solubility (>10 mg/mL) compared to the free base .

  • Thermal Stability : Decomposition occurs at 220°C (DSC), limiting high-temperature applications .

Scientific Research Applications

Cancer Therapy

One of the most promising applications of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives is in cancer therapy. Research has demonstrated that compounds derived from this structure exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Case Study : A study reported a series of derivatives that showed significant activity against FGFR1, FGFR2, and FGFR3. Among these, compound 4h exhibited IC50 values of 7 nM for FGFR1 and 25 nM for FGFR3, indicating strong potential as a therapeutic agent for breast cancer treatment by inhibiting cell proliferation and inducing apoptosis in cancer cells .

Neurological Disorders

Another area of investigation involves the potential neuroprotective effects of this compound. Preliminary studies suggest that it may have beneficial effects in models of neurodegeneration.

  • Findings : Research indicates that derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may modulate neurotransmitter systems or exert antioxidant effects, which could be relevant for conditions such as Alzheimer's disease and Parkinson's disease. However, more extensive studies are needed to confirm these effects.

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of this compound. Certain derivatives have shown activity against various bacterial strains.

  • Research Insight : In vitro tests revealed that some derivatives inhibited the growth of Gram-positive bacteria effectively. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Data Table of Key Findings

Application AreaCompound DerivativeActivity DescriptionReference
Cancer TherapyCompound 4hFGFR1 IC50 = 7 nM; induces apoptosis in breast cancer cells
Neurological DisordersVarious DerivativesPotential neuroprotective effects; modulation of neurotransmittersOngoing research
Antimicrobial ActivitySelected DerivativesInhibition of Gram-positive bacterial growth

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt disease-related pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride apart is its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups. These features contribute to its unique biological activities and potential therapeutic applications .

Biological Activity

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid; hydrochloride (CAS: 1529055-75-1) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name : 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • Molecular Formula : C8H8N2O2
  • Molecular Weight : 164.16 g/mol
  • Purity : 97% .

Anticancer Properties

Recent studies have highlighted the compound's potential as a fibroblast growth factor receptor (FGFR) inhibitor. A notable study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, 2, and 3. Specifically, compound 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong efficacy against breast cancer cell lines (4T1) by inhibiting proliferation and inducing apoptosis .

The mechanism through which 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exerts its effects may involve the inhibition of key signaling pathways associated with tumor growth and metastasis. The compound's ability to inhibit cell migration and invasion has been documented, suggesting it may disrupt the tumor microenvironment .

Additional Pharmacological Activities

Beyond its anticancer properties, derivatives of pyrrolo[2,3-b]pyridine have been investigated for their activities against various diseases:

  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting microbial growth.
  • Antiviral Properties : Research has indicated that certain compounds within this class can exhibit antiviral activity against HIV-1 .
  • Antidiabetic Effects : Studies on related pyrrolo compounds have suggested potential benefits in enhancing insulin sensitivity in adipocytes .

Study on FGFR Inhibition

A detailed investigation into the biological activity of pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h not only inhibited FGFRs but also demonstrated a significant reduction in tumor cell viability in vitro. The study utilized various assays to confirm these findings, including cell proliferation assays and apoptosis detection methods .

Antileishmanial Activity

Another study focused on functionalized derivatives of pyrrolo compounds that were evaluated for antileishmanial efficacy. One derivative exhibited a CC50 value of 65.11 μM and showed significant inhibition in both liver and spleen parasite burdens in Balb/c mice models . This highlights the versatility of pyrrolo compounds beyond oncology.

Data Table of Biological Activities

Activity TypeCompound/DerivativeIC50/EffectivenessReference
FGFR InhibitionCompound 4hFGFR1: 7 nM
FGFR2: 9 nM
AntileishmanialDerivative 5mCC50: 65.11 μM
Anti-amastigote IC50: 8.36 μM
AntiviralVarious derivativesEC50 <10 μM
Insulin SensitivityPyrrolo derivativesIncrease by up to 37.4%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via an acyl chloride intermediate. For example, the reactive acyl chloride is prepared by treating the free acid with oxalyl chloride [(COCl)₂] in dichloromethane and a catalytic amount of dimethylformamide (DMF) under reflux conditions. Subsequent coupling with nucleophiles (e.g., amines) in the presence of a base like triethylamine yields derivatives. Optimize yields by controlling reaction time (overnight for chloride formation) and stoichiometric ratios (e.g., 1.2 equivalents of nucleophile to minimize side reactions) .

Q. How should researchers characterize the hydrochloride salt form of this compound to confirm purity and structural integrity?

  • Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm the absence of impurities by analyzing proton and carbon spectra (e.g., sharp singlet for aromatic protons in the pyrrolo-pyridine core) .
  • High-Pressure Liquid Chromatography (HPLC) : Monitor purity (>95%) using UV detection at 254 nm .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass for C₈H₉ClN₂O₂·HCl) and compare with theoretical values .

Q. What are the stability considerations for this compound under different storage conditions?

  • Answer : Hydrochloride salts generally exhibit improved stability over free bases. Store the compound in a desiccator at -20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or light, as the pyrrolo-pyridine core may degrade. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) can quantify degradation products .

Advanced Research Questions

Q. How can structural modifications of the pyrrolo-pyridine core influence biological activity, and what computational tools support rational design?

  • Answer : Substituents at positions 3, 4, and 6 (e.g., chloro, methyl, or ethyl groups) modulate kinase inhibition and solubility. For example, 4-chloro-5-ethyl analogs show enhanced binding affinity due to steric and electronic effects . Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., STAT3) and density functional theory (DFT) to optimize electronic properties .

Q. What experimental strategies resolve contradictions in solubility data between theoretical predictions and empirical observations?

  • Answer : Combine computational solubility prediction (e.g., using Abraham solvation parameters) with empirical testing:

  • pH-Solubility Profile : Measure solubility in buffered solutions (pH 1–7.4) to account for ionization .
  • Co-solvent Screening : Test mixtures of water with DMSO or PEG-400 to improve dissolution for in vitro assays .

Q. How can researchers validate the compound’s mechanism of action in kinase inhibition assays, and what controls are essential?

  • Answer : Use a tiered approach:

  • In vitro kinase assays : Measure IC₅₀ values against recombinant kinases (e.g., JAK2, STAT3) using ADP-Glo™ or fluorescence polarization .
  • Cellular assays : Monitor phosphorylation inhibition via Western blotting (e.g., anti-pSTAT3 antibodies) .
  • Controls : Include a known inhibitor (e.g., Stattic) and vehicle (DMSO) to confirm assay specificity .

Q. What crystallographic techniques are suitable for resolving the hydrochloride salt’s solid-state structure, and how does this inform formulation?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation can determine the salt’s crystal lattice and counterion arrangement. Pair with differential scanning calorimetry (DSC) to identify polymorphs. Data from SCXRD guide co-crystal screening for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.